molecular formula C39H50O27 B14032129 Quercetin-3,7-di-O-beta-D-gentiobioside

Quercetin-3,7-di-O-beta-D-gentiobioside

Cat. No.: B14032129
M. Wt: 950.8 g/mol
InChI Key: CDIJIBVEQMGHPW-UMQUMIMUSA-N
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Description

Quercetin-3,7-di-O-beta-D-gentiobioside is a flavonoid glycoside derived from quercetin. It is known for its potential biological activities and is found in various plants. The compound consists of quercetin, a flavonoid, attached to two gentiobiose sugar molecules at positions 3 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quercetin-3,7-di-O-beta-D-gentiobioside can be achieved through enzymatic glycosylation. One method involves using engineered Escherichia coli strains that express specific glycosyltransferases. These enzymes facilitate the attachment of gentiobiose to quercetin under optimized conditions, such as specific induction temperatures and reaction times .

Industrial Production Methods

Industrial production of this compound is not well-documented. the use of microbial biotransformation and fermentation processes is a promising approach for large-scale production. These methods leverage the metabolic pathways of microorganisms to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Quercetin-3,7-di-O-beta-D-gentiobioside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the quercetin moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glycosidic bonds .

Major Products

The major products formed from these reactions include oxidized quercetin derivatives, reduced quercetin forms, and substituted quercetin compounds .

Scientific Research Applications

Quercetin-3,7-di-O-beta-D-gentiobioside has several scientific research applications:

Mechanism of Action

The mechanism of action of quercetin-3,7-di-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quercetin-3-O-beta-D-glucoside: A similar compound with a single glucose molecule attached at position 3.

    Quercetin-7-O-beta-D-glucoside: Another similar compound with a glucose molecule attached at position 7.

    Rutin (Quercetin-3-O-rutinoside): A well-known flavonoid glycoside with a rutinose sugar attached at position 3.

Uniqueness

Quercetin-3,7-di-O-beta-D-gentiobioside is unique due to the presence of two gentiobiose molecules, which may enhance its solubility and bioavailability compared to other quercetin glycosides. This structural difference can also influence its biological activities and potential health benefits .

Properties

Molecular Formula

C39H50O27

Molecular Weight

950.8 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one

InChI

InChI=1S/C39H50O27/c40-6-16-21(45)26(50)30(54)36(62-16)58-8-18-23(47)28(52)32(56)38(64-18)60-11-4-14(44)20-15(5-11)61-34(10-1-2-12(42)13(43)3-10)35(25(20)49)66-39-33(57)29(53)24(48)19(65-39)9-59-37-31(55)27(51)22(46)17(7-41)63-37/h1-5,16-19,21-24,26-33,36-48,50-57H,6-9H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33-,36-,37-,38-,39+/m1/s1

InChI Key

CDIJIBVEQMGHPW-UMQUMIMUSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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